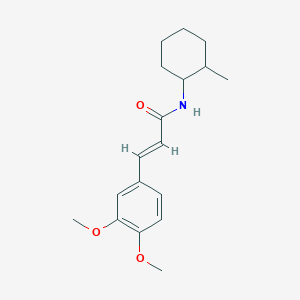![molecular formula C20H31N3O2 B5421542 N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B5421542.png)
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a hydroxyphenyl group, a methylcyclohexyl group, and a methylpiperazinyl group attached to an acetamide core . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Based on its formula, it likely has a complex three-dimensional structure with multiple rings . The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These could include properties like melting point, boiling point, solubility, and reactivity . Again, these would need to be determined experimentally.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(21-19(25)15-23-13-11-22(2)12-14-23)10-4-3-5-18(20)16-6-8-17(24)9-7-16/h6-9,18,24H,3-5,10-15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDWTFIARGIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)


![N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421511.png)
![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
![8-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5421519.png)
![2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
![1-(4-fluorobenzyl)-5-(3-methyl-2-furoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5421536.png)
![2,2-dimethyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5421541.png)
![2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421544.png)
